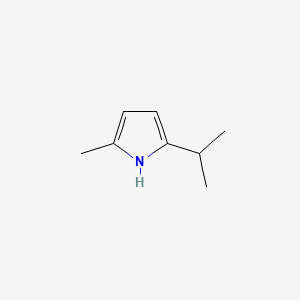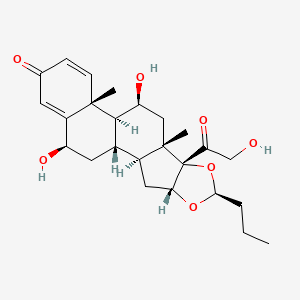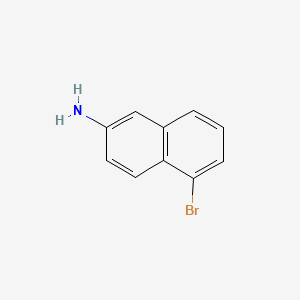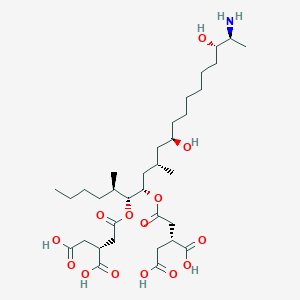
Karavilagenin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Karavilagenin D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenes.
Biology: Investigated for its role in inhibiting tumor promotion and its cytotoxic effects on cancer cells.
Medicine: Explored for its potential in cancer chemoprevention and as an anti-inflammatory agent.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
Target of Action
Karavilagenin D, a cucurbitane-type triterpene isolated from Japanese bitter melon leaves, is a potential tumor-promoting inhibitor . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . Therefore, its primary targets are likely to be components of the cellular pathways involved in tumor promotion and progression.
Mode of Action
It is known to exhibit its anti-tumor effects by inhibiting the promotion of tumors . This suggests that it may interact with its targets, possibly certain proteins or enzymes involved in cell proliferation and tumor growth, leading to changes that inhibit these processes.
Pharmacokinetics
In silico methods have been used to investigate the admet profile of bioactive compounds of momordica charantia, which includes this compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is its potential inhibitory effect on tumor promotion . This suggests that it may lead to molecular and cellular effects that suppress the growth and proliferation of tumor cells.
Biochemische Analyse
Biochemical Properties
Karavilagenin D interacts with various biomolecules, contributing to its biochemical properties. It is a cucurbitane-type triterpene , a class of compounds known for their diverse biological activities
Cellular Effects
This compound has been reported to have inhibitory effects on tumor promotion This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Karavilagenin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the dried fruit of Momordica charantia, where it is extracted using methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Momordica charantia. The process includes:
- Harvesting and drying the fruit.
- Grinding the dried fruit into a fine powder.
- Extracting the powder with methanol.
- Purifying the extract using chromatographic methods such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Karavilagenin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Karavilagenin A, B, and C: Other cucurbitane-type triterpenes isolated from .
Karavilosides I, II, III, IV, and V: Glycosides related to Karavilagenin D, also isolated from Momordica charantia.
Uniqueness: this compound is unique due to its specific structure and potent biological activities. Unlike other similar compounds, it has shown significant potential as a tumor-promoting inhibitor and has been extensively studied for its anti-cancer properties .
Eigenschaften
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVAMKVNDHSSR-DLGSBZDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)
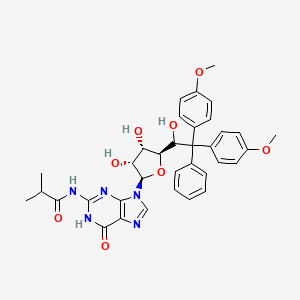
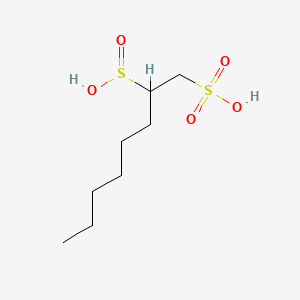
![[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570552.png)

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)
